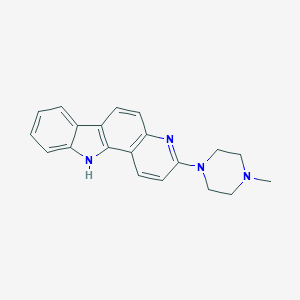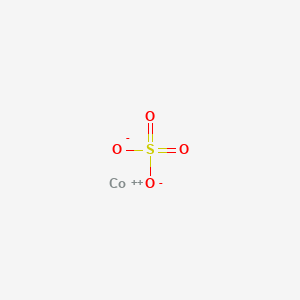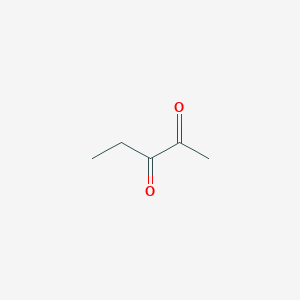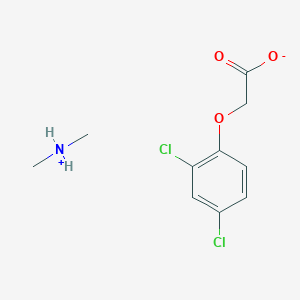
2,5-二甲基-1,5-己二烯
描述
2,5-Dimethyl-1,5-hexadiene is an organic compound with the molecular formula C8H14. It is a diene, meaning it contains two double bonds, and is characterized by its two methyl groups attached to the hexadiene chain. This compound is also known by other names such as bimethallyl and dimethallyl .
科学研究应用
2,5-Dimethyl-1,5-hexadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological processes involving dienes and their derivatives.
Medicine: Research into potential medicinal applications of 2,5-Dimethyl-1,5-hexadiene and its derivatives is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-1,5-hexadiene can be synthesized through various methods. One common method involves the reductive coupling of allyl chloride using magnesium . Another approach is the high-temperature pyrolysis of 2-methyl-1,5-hexadiene, which yields 2,5-dimethyl-1,5-hexadiene as one of the products .
Industrial Production Methods
In industrial settings, 2,5-Dimethyl-1,5-hexadiene is often produced through the ethenolysis of 1,5-cyclooctadiene. This process involves the reaction of 1,5-cyclooctadiene with ethylene in the presence of a catalyst derived from rhenium oxide on alumina .
化学反应分析
Types of Reactions
2,5-Dimethyl-1,5-hexadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens or halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
作用机制
The mechanism of action of 2,5-Dimethyl-1,5-hexadiene involves its ability to participate in various chemical reactions due to the presence of its double bonds. These double bonds can undergo cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
1,5-Hexadiene: Another diene with a similar structure but without the methyl groups.
2-Methyl-1,5-hexadiene: A similar compound with only one methyl group attached to the hexadiene chain.
Uniqueness
2,5-Dimethyl-1,5-hexadiene is unique due to its specific structure, which includes two methyl groups. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
属性
IUPAC Name |
2,5-dimethylhexa-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAYAFZWRDYBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060844 | |
| Record name | 1,5-Hexadiene, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,5-Dimethyl-1,5-hexadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19491 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
37.4 [mmHg] | |
| Record name | 2,5-Dimethyl-1,5-hexadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19491 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
627-58-7 | |
| Record name | 2,5-Dimethyl-1,5-hexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-1,5-hexadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimethallyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Hexadiene, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Hexadiene, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylhexa-1,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-1,5-HEXADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHN34350EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,5-Dimethyl-1,5-hexadiene?
A1: 2,5-Dimethyl-1,5-hexadiene is an eight-carbon diene with the molecular formula C8H14 and a molecular weight of 110.20 g/mol. [, ] Its structure features two unconjugated terminal double bonds, which influence its reactivity and spectroscopic properties. []
Q2: Are there established spectroscopic data available for 2,5-Dimethyl-1,5-hexadiene?
A2: Yes, Raman spectroscopic data, including frequencies, relative intensities, and depolarization factors, are available for 2,5-Dimethyl-1,5-hexadiene. [] This data aids in structural characterization and differentiation from its isomer, 2,5-Dimethyl-2,4-hexadiene. []
Q3: How can 2,5-Dimethyl-1,5-hexadiene be synthesized?
A3: 2,5-Dimethyl-1,5-hexadiene can be synthesized through the thermal unimolecular isomerization of 1,4-dimethylbicyclo[2.2.0]hexane. [] This reaction proceeds under specific temperature ranges and follows first-order kinetics. []
Q4: Can you elaborate on the synthesis of 2,5-Dimethyl-1,5-hexadiene from 1,4-dimethylbicyclo[2.2.0]hexane?
A4: The thermal isomerization of 1,4-dimethylbicyclo[2.2.0]hexane to 2,5-Dimethyl-1,5-hexadiene is a unimolecular reaction occurring within a temperature range of 445.1 to 477.5 K. [] The reaction follows first-order kinetics and is described by the Arrhenius equation: k = 1.86 × 1011 exp (−31000 ± 1800/RT) sec−1, where k is the rate constant, R is the gas constant, and T is the absolute temperature. []
Q5: Are there any alternative synthesis routes for 2,5-Dimethyl-1,5-hexadiene?
A5: Yes, 2,5-Dimethyl-1,5-hexadiene can also be produced via the oxidative dehydrodimerization of isobutene. [] Various catalysts, including bismuth (III) oxide (Bi2O3) and mixtures with additives like Cr2O3, MoO3, NH4VO3, SnO2, and V2O5, have been investigated for this reaction. []
Q6: Which catalyst shows the highest efficiency in the oxidative dehydrodimerization of isobutene to 2,5-Dimethyl-1,5-hexadiene?
A6: Among the tested catalysts, Bi2O3 demonstrates the best performance for 2,5-Dimethyl-1,5-hexadiene (DMH) yield, achieving up to 13%. [] Additionally, Bi2O3 exhibits high selectivity for DMH, exceeding 90%. [] The reaction parameters, such as residence time, isobutene to oxygen molar ratio, and pressure, influence the catalytic performance. []
Q7: How does 2,5-Dimethyl-1,5-hexadiene behave in cyclopolymerization reactions?
A7: 2,5-Dimethyl-1,5-hexadiene participates in cyclocopolymerization reactions with maleic anhydride. [] This reaction exhibits similarities with the cyclopolymerization of maleic anhydride with 1,4-dienes, but the resulting copolymers have different structures. [] The presence of pendant double bonds and other unsaturations in the copolymers distinguishes them from those obtained with 1,4-dienes. []
Q8: What causes the formation of unsaturations in the cyclocopolymerization of 2,5-Dimethyl-1,5-hexadiene with maleic anhydride?
A8: The unsaturations observed in the cyclocopolymerization of 2,5-Dimethyl-1,5-hexadiene with maleic anhydride result from the combination of propagating radicals with the allyl radical. [] This allyl radical is thought to be generated through hydrogen abstraction from the penultimate hexenyl group during the polymerization process. []
Q9: Can 2,5-Dimethyl-1,5-hexadiene be used as a starting material for other compounds?
A9: Yes, 2,5-Dimethyl-1,5-hexadiene serves as a precursor in the synthesis of bis(3,6-dimethyl)borepane through a cyclic hydroboration reaction. [, ] This reaction sequence offers a straightforward method for preparing this cyclic organoborane compound. [, ]
Q10: How is the heat of formation of the allyl radical related to 2,5-Dimethyl-1,5-hexadiene?
A10: The decomposition of 2,5-Dimethyl-1,5-hexadiene into allyl radicals has been studied to determine the heat of formation of the allyl radical. [] By analyzing the temperature dependence of this decomposition equilibrium, researchers can derive thermodynamic parameters associated with the allyl radical, which plays a vital role in various chemical reactions. []
Q11: Has 2,5-Dimethyl-1,5-hexadiene been investigated in the context of organometallic chemistry?
A11: Yes, 2,5-Dimethyl-1,5-hexadiene reacts with trichloroacetonitrile to produce 1,3,6-trichloro-3,6-dimethylcycloheptanecarbonitrile and 2,5-dimethyl-2,5-dichlorohexane. [] The structures of these products have been elucidated using X-ray diffraction techniques, providing insights into the reactivity of 2,5-Dimethyl-1,5-hexadiene with halogenated nitriles. []
Q12: Are there any studies focusing on the isomerization of 2,5-Dimethyl-1,5-hexadiene?
A12: Yes, the isomerization of 2,5-Dimethyl-1,5-hexadiene has been examined in the presence of calcium amide as a catalyst. [] This research delves into the catalytic activity of calcium amide in promoting the isomerization of diene hydrocarbons, including 2,5-Dimethyl-1,5-hexadiene. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



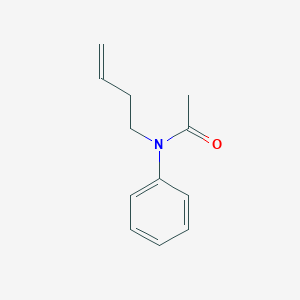

![N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine](/img/structure/B165505.png)
